molecular formula C11H19N3O B13216980 (1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol

(1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol

Cat. No.: B13216980
M. Wt: 209.29 g/mol
InChI Key: WSBBBVVQCQVRIA-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol is a chemical compound that features a pyrazole ring and a piperidine ring connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol typically involves the reaction of 1-methyl-1H-pyrazole with 1-methylpiperidine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms of the pyrazole and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • (1-Methyl-1H-pyrazol-4-yl)(1-methylpiperidin-2-yl)methanol
  • (1-Methyl-1H-pyrazol-3-yl)(1-methylpiperidin-2-yl)methanol

Comparison:

  • Structural Differences: The position of the substituents on the pyrazole ring can significantly affect the chemical and biological properties of the compounds.
  • Unique Features: (1-Methyl-1H-pyrazol-5-yl)(1-methylpiperidin-2-yl)methanol may exhibit unique reactivity and biological activity due to the specific arrangement of its functional groups.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

(1-methylpiperidin-2-yl)-(2-methylpyrazol-3-yl)methanol

InChI

InChI=1S/C11H19N3O/c1-13-8-4-3-5-9(13)11(15)10-6-7-12-14(10)2/h6-7,9,11,15H,3-5,8H2,1-2H3

InChI Key

WSBBBVVQCQVRIA-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C(C2=CC=NN2C)O

Origin of Product

United States

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